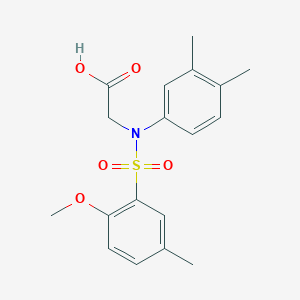![molecular formula C23H26FN5OS2 B305199 1-{[(5-{[(4-fluorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine](/img/structure/B305199.png)
1-{[(5-{[(4-fluorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(5-{[(4-fluorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine is a compound that has been synthesized and studied for its potential scientific research applications. This compound has been found to have a unique mechanism of action and has shown promising results in various biochemical and physiological assays.
Mecanismo De Acción
The mechanism of action of 1-{[(5-{[(4-fluorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine involves modulating the activity of certain neurotransmitters in the brain. Specifically, it has been found to act as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A receptor. This results in an increase in the release of certain neurotransmitters such as dopamine and serotonin, which are involved in regulating mood, anxiety, and other neurological functions.
Biochemical and Physiological Effects
1-{[(5-{[(4-fluorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine has been found to have various biochemical and physiological effects. In vitro studies have shown that it can increase the release of dopamine and serotonin in the brain, which are involved in regulating mood and anxiety. It has also been found to have anxiolytic and antidepressant effects in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-{[(5-{[(4-fluorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine in lab experiments include its unique mechanism of action and its potential for the treatment of various neurological disorders. However, there are also some limitations to using this compound. One of the main limitations is its low solubility in water, which can make it difficult to work with in certain assays.
Direcciones Futuras
There are several future directions for research on 1-{[(5-{[(4-fluorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine. One direction is to further investigate its mechanism of action and how it modulates the activity of neurotransmitters in the brain. Another direction is to study its potential for the treatment of various neurological disorders in animal models and clinical trials. Additionally, there is potential for the development of new analogs of this compound with improved solubility and potency.
Métodos De Síntesis
The synthesis method for 1-{[(5-{[(4-fluorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine involves several steps. The starting material for the synthesis is 4-phenylpiperazine, which is reacted with 4-fluorobenzyl chloride to obtain 4-phenylpiperazine-1-carboxylic acid 4-fluorobenzyl ester. This intermediate is then reacted with thioacetic acid to obtain 4-phenylpiperazine-1-acetylthioacetate. The final step involves reacting this intermediate with 4-methyl-5-(4-methyl-1H-1,2,3-triazol-1-yl)-2-mercaptobenzyl alcohol to obtain 1-{[(5-{[(4-fluorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine.
Aplicaciones Científicas De Investigación
1-{[(5-{[(4-fluorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine has been studied for its potential scientific research applications. One of the main applications of this compound is in the field of neuroscience. It has been found to have a unique mechanism of action that involves modulating the activity of certain neurotransmitters in the brain. This makes it a potential candidate for the treatment of various neurological disorders such as anxiety, depression, and schizophrenia.
Propiedades
Nombre del producto |
1-{[(5-{[(4-fluorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine |
|---|---|
Fórmula molecular |
C23H26FN5OS2 |
Peso molecular |
471.6 g/mol |
Nombre IUPAC |
2-[[5-[(4-fluorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C23H26FN5OS2/c1-27-21(16-31-15-18-7-9-19(24)10-8-18)25-26-23(27)32-17-22(30)29-13-11-28(12-14-29)20-5-3-2-4-6-20/h2-10H,11-17H2,1H3 |
Clave InChI |
GCZMZXAUJZPUNB-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)CSCC4=CC=C(C=C4)F |
SMILES canónico |
CN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)CSCC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-dimethoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B305116.png)
amino]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B305117.png)
amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B305119.png)
amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B305120.png)
amino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B305123.png)
amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305124.png)
amino]-N-(3-isopropoxypropyl)acetamide](/img/structure/B305125.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B305128.png)
amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305130.png)
amino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B305131.png)
amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B305132.png)
amino]-N-(3-methoxypropyl)acetamide](/img/structure/B305133.png)

![4-chloro-N-(4-methoxyphenyl)-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B305137.png)